7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of adamantane, piperidine, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common route begins with the preparation of adamantane derivatives, which are then coupled with piperidine and purine intermediates under specific reaction conditions. For example, adamantane-1-carboxylic acid can be converted to its methyl ester, followed by hydrazide formation and subsequent coupling with piperidine and purine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogenation and subsequent nucleophilic substitution reactions can modify the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohols, and substituted piperidine compounds .
Scientific Research Applications
7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The adamantane moiety can enhance membrane permeability, while the purine and piperidine groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit viral replication or induce apoptosis in cancer cells through these interactions .
Comparison with Similar Compounds
Similar Compounds
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives: These compounds share the adamantane moiety and exhibit similar biological activities.
Diadamantyl-Containing Symmetric Diureas: These compounds also contain adamantane and are studied for their inhibitory properties against specific enzymes.
Uniqueness
7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of adamantane, piperidine, and purine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C24H33N5O3/c1-26-20-19(21(31)27(2)23(26)32)29(22(25-20)28-6-4-3-5-7-28)14-18(30)24-11-15-8-16(12-24)10-17(9-15)13-24/h15-17H,3-14H2,1-2H3 |
InChI Key |
IUABQVDRXDPASY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.